O-Desisopropyl-O-ethyl Cefpodoxime Proxetil
Description
O-Desisopropyl-O-ethyl Cefpodoxime Proxetil is a chemical compound with the molecular formula C20H25N5O9S2 and a molecular weight of 543.57 g/mol . It is an impurity of Cefpodoxime Proxetil, which is a third-generation cephalosporin antibiotic. This compound is known for its antibacterial properties and is used in various scientific research applications .
Properties
IUPAC Name |
1-ethoxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O9S2/c1-5-32-20(29)34-9(2)33-18(28)14-10(6-30-3)7-35-17-13(16(27)25(14)17)23-15(26)12(24-31-4)11-8-36-19(21)22-11/h8-9,13,17H,5-7H2,1-4H3,(H2,21,22)(H,23,26)/b24-12-/t9?,13-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDWRZAFIUUKKP-YHISKXLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)OC(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N\OC)/C3=CSC(=N3)N)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
O-Desisopropyl-O-ethyl Cefpodoxime Proxetil undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
O-Desisopropyl-O-ethyl Cefpodoxime Proxetil is widely used in scientific research due to its antibacterial properties. It is valuable for studying microbial resistance and developing new antimicrobial drugs. Additionally, it is used in chemistry for various synthetic applications and in biology for studying the effects of antibiotics on different bacterial strains.
Mechanism of Action
The mechanism of action of O-Desisopropyl-O-ethyl Cefpodoxime Proxetil involves the inhibition of bacterial cell wall synthesis. The active metabolite binds preferentially to penicillin-binding protein 3, which inhibits the production of peptidoglycan, a primary constituent of bacterial cell walls. This results in the bactericidal activity of the compound .
Comparison with Similar Compounds
O-Desisopropyl-O-ethyl Cefpodoxime Proxetil is similar to other cephalosporin antibiotics, such as:
Cefpodoxime Proxetil: The parent compound, which is also a third-generation cephalosporin antibiotic.
Cefpodoxime Proxetil Sulfoxide: An impurity of Cefpodoxime Proxetil.
Cefpodoxime Proxetil EP Impurity C: Another impurity of Cefpodoxime Proxetil.
The uniqueness of this compound lies in its specific structural modifications, which may result in different biological activities and applications compared to its parent compound and other impurities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
